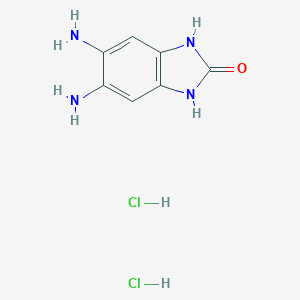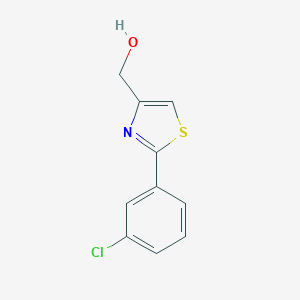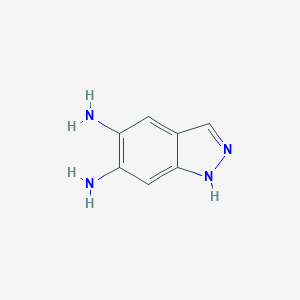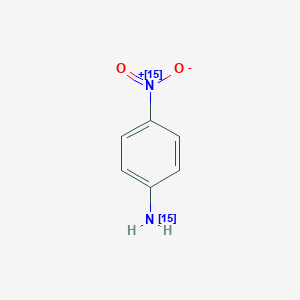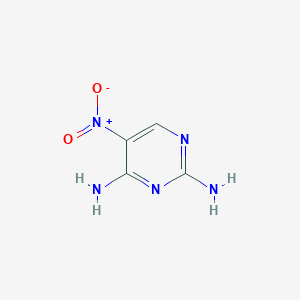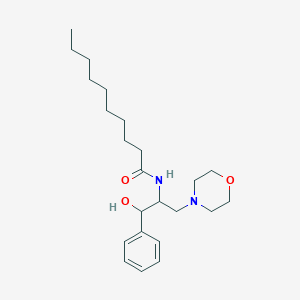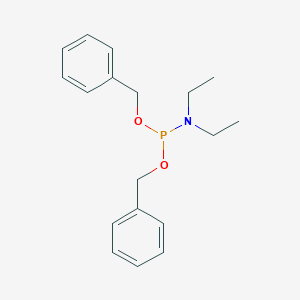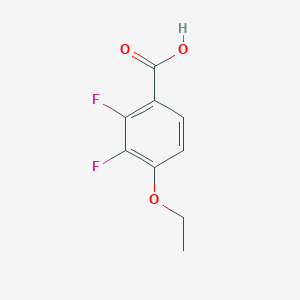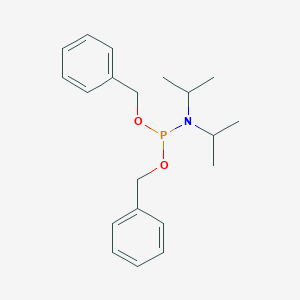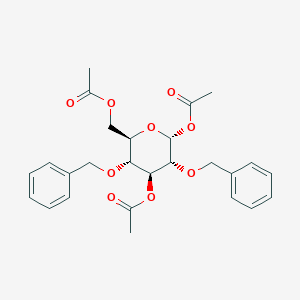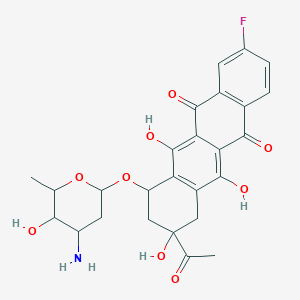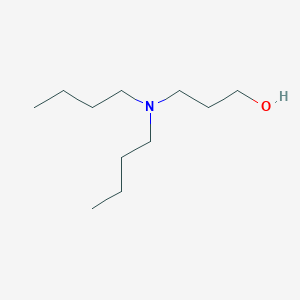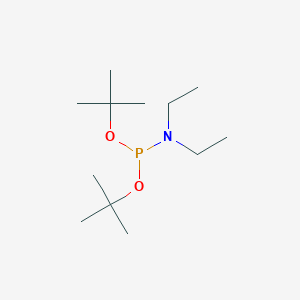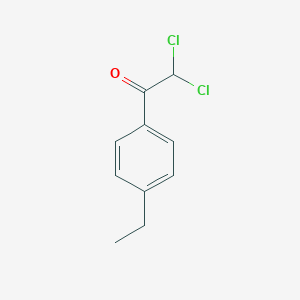
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one, also known as ethyl-2,2-dichloro-1-phenylethan-1-one, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is widely used in the synthesis of various organic compounds and has been found to exhibit potent biological activities.
科学研究应用
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been extensively used in scientific research due to its diverse applications. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antiviral properties. Moreover, this compound has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
作用机制
The exact mechanism of action of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever.
生化和生理效应
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been found to exhibit potent biological activities in various biochemical and physiological assays. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Moreover, this compound has been shown to reduce inflammation, pain, and fever in animal models.
实验室实验的优点和局限性
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has several advantages for lab experiments. This compound is readily available, easy to synthesize, and has a high yield. Moreover, it exhibits potent biological activities, making it an ideal candidate for various biochemical and physiological assays. However, this compound has some limitations as well. It is toxic and can cause harm if not handled properly. Moreover, its exact mechanism of action is not fully understood, which limits its use in some applications.
未来方向
There are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research. One of the potential applications of this compound is in the development of novel antiviral and anticancer agents. Moreover, this compound can be used as a tool to study the mechanism of action of COX inhibitors and their effects on inflammation and pain. Additionally, the synthesis of novel organic compounds using 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one as a precursor can lead to the discovery of new pharmaceuticals, agrochemicals, and fragrances.
Conclusion:
In conclusion, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound exhibits potent biological activities and has been extensively used in various biochemical and physiological assays. The synthesis of this compound is easy, and it has a high yield. However, its toxicity and limited understanding of its mechanism of action limit its use in some applications. Nonetheless, there are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research, including the development of novel antiviral and anticancer agents and the synthesis of new organic compounds.
合成方法
The synthesis of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one can be achieved by reacting 4-ethylacetophenone with phosphorus pentachloride and aluminum chloride in the presence of chloroform. This reaction results in the formation of the target compound, which can be purified through recrystallization. The yield of the reaction is typically high, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
CAS 编号 |
121069-00-9 |
|---|---|
产品名称 |
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one |
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI 键 |
OBMKWMUEGBPCNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
同义词 |
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



